molecular formula C13H9NO2 B8504041 5-(4-Acetylphenyl)furan-2-carbonitrile CAS No. 57667-07-9

5-(4-Acetylphenyl)furan-2-carbonitrile

Cat. No.: B8504041
CAS No.: 57667-07-9
M. Wt: 211.22 g/mol
InChI Key: ALGQMMMXQGJZLH-UHFFFAOYSA-N
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Description

Its molecular formula is $ \text{C}{13}\text{H}9\text{NO}_2 $, and it has been synthesized via palladium-catalyzed coupling reactions using bromo- or iodoacetophenone derivatives . Key spectral data include $ ^1\text{H} $ NMR resonances at δ 8.05 (d, $ J = 8.5 \, \text{Hz} $, 2H) and 7.83 (d, $ J = 8.5 \, \text{Hz} $, 2H) for the aromatic protons, alongside furan ring signals at δ 7.22 and 6.89 .

This compound has demonstrated notable bioactivity in protease inhibition assays, particularly against the chymotrypsin-like (CT-L) activity of the proteasome. The acetyl group at the 4-position of the phenyl ring is critical for restoring and enhancing inhibitory activity .

Properties

CAS No.

57667-07-9

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

5-(4-acetylphenyl)furan-2-carbonitrile

InChI

InChI=1S/C13H9NO2/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(8-14)16-13/h2-7H,1H3

InChI Key

ALGQMMMXQGJZLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C#N

Origin of Product

United States

Comparison with Similar Compounds

The bioactivity and physicochemical properties of 4j are influenced by the nature of substituents on the phenyl ring. Below is a detailed comparison with structurally related furan-2-carbonitrile derivatives.

Structural and Electronic Effects of Substituents
Compound Name Substituent (R) Molecular Formula Key Functional Groups Electronic Effect of R
5-(4-Acetylphenyl)furan-2-carbonitrile (4j ) 4-acetylphenyl $ \text{C}{13}\text{H}9\text{NO}_2 $ Acetyl (electron-withdrawing) Strong electron-withdrawing (inductive and resonance effects)
5-(4-Nitrophenyl)-2-furonitrile () 4-nitrophenyl $ \text{C}{11}\text{H}6\text{N}2\text{O}3 $ Nitro (electron-withdrawing) Very strong electron-withdrawing (resonance-dominated)
5-(p-Tolyl)furan-2-carbonitrile (4l , ) 4-methylphenyl $ \text{C}{12}\text{H}9\text{NO} $ Methyl (electron-donating) Weak electron-donating (inductive effect)
2-Amino-5-(4-methylphenyl)-3-furancarbonitrile () 4-methylphenyl $ \text{C}{12}\text{H}{10}\text{N}_2\text{O} $ Methyl + amino (electron-donating) Amino: Strong electron-donating (resonance); Methyl: Weak donating
5-(4-Bromophenyl)furan-2-carbonitrile () 4-bromophenyl $ \text{C}{11}\text{H}6\text{BrNO} $ Bromo (electron-withdrawing) Moderate electron-withdrawing (inductive)

Key Observations :

  • The acetyl group in 4j balances moderate electron withdrawal with steric accessibility, contributing to its superior bioactivity .
  • Nitro groups () are stronger EWGs but may reduce solubility or introduce toxicity, limiting their therapeutic utility.
  • Electron-donating groups (EDGs) like methyl () or amino () reduce electrophilicity, which may diminish target engagement. For example, 4l (methyl-substituted) showed reduced CT-L inhibition compared to 4j .

Key Insights :

  • The acetyl group in 4j optimizes steric and electronic interactions with the proteasome’s active site, outperforming both EDG- and stronger EWG-substituted analogs .
  • Bulky substituents (e.g., decanoyl in ) hinder binding, emphasizing the importance of substituent size and flexibility.

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